molecular formula C11H10N2O3 B12112538 2-AMino-8-Methoxy-3-quinolinecarboxylic acid

2-AMino-8-Methoxy-3-quinolinecarboxylic acid

Cat. No.: B12112538
M. Wt: 218.21 g/mol
InChI Key: SJCZFAVHRHKFRV-UHFFFAOYSA-N
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Description

2-Amino-8-Methoxy-3-quinolinecarboxylic acid: (CAS Number: 856196-14-0) is a heterocyclic compound with the following chemical formula:

C11H10N2O3\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{3}C11​H10​N2​O3​

. It belongs to the quinoline family and exhibits interesting pharmaceutical and biological activities. Quinolines, in general, have been widely studied due to their roles in natural and synthetic chemistry, as well as their pharmacological significance .

Preparation Methods

Synthetic Routes: The synthetic routes for 2-Amino-8-Methoxy-3-quinolinecarboxylic acid involve the introduction of an amino group and a methoxy group onto the quinoline ring. Specific methods may vary, but one common approach is the condensation of appropriate precursors.

Reaction Conditions: The reaction conditions typically involve the use of suitable reagents and solvents

Industrial Production Methods: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-8-Methoxy-3-quinolinecarboxylic acid can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the quinoline ring.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituents can be introduced or replaced.

    Condensation: Formation of heterocyclic rings.

Common Reagents and Conditions: Reagents such as amines, aldehydes, and ketones play crucial roles. Conditions often involve heating, reflux, and catalysts.

Major Products: The major products depend on the specific reaction and substituents introduced. These could include derivatives with altered pharmacological properties.

Scientific Research Applications

2-Amino-8-Methoxy-3-quinolinecarboxylic acid finds applications in:

    Medicine: Potential drug candidates due to its unique structure.

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating biological pathways and targets.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 2-Amino-8-Methoxy-3-quinolinecarboxylic acid is unique, it shares features with related quinoline derivatives. Similar compounds include 4-hydroxy-2-quinolones and other heterocyclic analogs.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-amino-8-methoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-5-7(11(14)15)10(12)13-9(6)8/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

SJCZFAVHRHKFRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)N)C(=O)O

Origin of Product

United States

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